

# Comparative Performance of Anti-Mouse TIM-2 Antibodies in Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Anti-Mouse TIM-2 Antibody
(RMT2-29)

Cat. No.:

B12363076

Get Quote

This guide provides a comparative analysis of commercially available anti-mouse T-cell immunoglobulin and mucin domain-2 (TIM-2) antibodies, with a focus on clones RMT2-25 and RMT2-14. While the user inquired about the RMT2-29 clone, a comprehensive literature search yielded limited published data for this specific antibody. Therefore, this guide focuses on the well-characterized RMT2-25 and RMT2-14 clones to provide researchers with valuable comparative data for selecting the appropriate reagent for their experimental needs.

### **Introduction to TIM-2**

T-cell immunoglobulin and mucin domain-2 (TIM-2) is a type I transmembrane protein predominantly expressed on activated T helper 2 (Th2) cells and B cells in mice. It plays a crucial role in regulating immune responses. TIM-2 acts as a negative regulator of Th2-mediated immunity and has been implicated in the modulation of autoimmune diseases and allergic responses. Its ligands include Semaphorin 4A (Sema4A), which can influence T-cell activation and differentiation.

## Comparative Analysis of Anti-Mouse TIM-2 Antibody Clones

The following tables summarize the available quantitative data from published studies using the RMT2-25 and RMT2-14 anti-mouse TIM-2 antibody clones. These studies highlight the functional effects of these antibodies in various in vitro and in vivo immunological assays.



Check Availability & Pricing

Table 1: In Vitro Functional Performance of Anti-Mouse TIM-2 Antibodies



| Paramete<br>r               | Antibody<br>Clone | Concentr<br>ation  | Cell Type                              | Assay                                                                                             | Key<br>Findings                                                                                    | Referenc<br>e            |
|-----------------------------|-------------------|--------------------|----------------------------------------|---------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|--------------------------|
| B Cell<br>Proliferatio<br>n | RMT2-25           | 10 μg/mL           | Splenic B<br>cells                     | [³H]Thymidi<br>ne<br>incorporati<br>on                                                            | Significantl y enhanced proliferatio n of B cells stimulated with anti-IgM, anti-CD40, and IL-4.   | Kawamoto<br>et al., 2011 |
| RMT2-14                     | 10 μg/mL          | Splenic B<br>cells | [³H]Thymidi<br>ne<br>incorporati<br>on | Enhanced proliferation of stimulated B cells, with a less pronounce d effect compared to RMT2-25. | Kawamoto<br>et al., 2011                                                                           |                          |
| Antibody<br>Production      | RMT2-25           | 10 μg/mL           | Splenic B<br>cells                     | ELISA                                                                                             | Significantl y increased production of IgG1, IgG2a, IgG2b, and IgG3 in stimulated B cell cultures. | Kawamoto<br>et al., 2011 |
| RMT2-14                     | 10 μg/mL          | Splenic B cells    | ELISA                                  | Increased production                                                                              | Kawamoto<br>et al., 2011                                                                           |                          |



|                        |         |                  |                                                     | isotypes,<br>though to a<br>lesser<br>extent than<br>RMT2-25. | Did                                                                                                                       |                       |
|------------------------|---------|------------------|-----------------------------------------------------|---------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|-----------------------|
| Cytokine<br>Production | RMT2-14 | Not<br>specified | Bone<br>Marrow-<br>Derived<br>Mast Cells<br>(BMMCs) | ELISA                                                         | Did not significantl y affect the production of IL-4, IL- 6, or IL-13 from IgE- sensitized and antigen- stimulated BMMCs. | Nakae et<br>al., 2007 |

Table 2: In Vivo Performance in a Collagen-Induced Arthritis (CIA) Model



| Parameter                       | Antibody<br>Clone | Dosing<br>Regimen                                                       | Mouse<br>Strain | Key<br>Findings                                                                          | Reference                |
|---------------------------------|-------------------|-------------------------------------------------------------------------|-----------------|------------------------------------------------------------------------------------------|--------------------------|
| Arthritis<br>Severity           | RMT2-25           | 100 μ<br>g/mouse , i.p.<br>on days 0, 2,<br>and 4 post-<br>immunization | DBA/1J          | Significantly exacerbated the clinical and histological signs of arthritis.              | Kawamoto et<br>al., 2011 |
| Anti-Collagen<br>Antibody Titer | RMT2-25           | 100 μ<br>g/mouse , i.p.<br>on days 0, 2,<br>and 4 post-<br>immunization | DBA/1J          | Significantly increased serum levels of anti-type II collagen IgG1 and IgG2a antibodies. | Kawamoto et<br>al., 2011 |

## Experimental Protocols In Vitro B Cell Stimulation Assay (Kawamoto et al., 2011)

- Cell Isolation: Splenic B cells were purified from DBA/1J mice using magnetic-activated cell sorting (MACS) with anti-CD19 microbeads.
- Cell Culture: Purified B cells were cultured at a density of 2 x 10<sup>5</sup> cells/well in 96-well plates.
- Stimulation: Cells were stimulated with anti-IgM antibody (10 μg/mL), anti-CD40 antibody (1 μg/mL), and IL-4 (10 ng/mL) in the presence or absence of anti-mouse TIM-2 antibodies (RMT2-25 or RMT2-14, 10 μg/mL) or control rat IgG.
- Proliferation Assay: After 48 hours of culture, cells were pulsed with 1  $\mu$ Ci of [³H]thymidine for the final 8 hours. Thymidine incorporation was measured using a liquid scintillation counter.
- Antibody Production Assay: Culture supernatants were collected after 7 days of culture, and the concentrations of different immunoglobulin isotypes were determined by ELISA.



Check Availability & Pricing

### Flow Cytometry for TIM-2 Expression (Nakae et al., 2007)

- Cell Preparation: Bone marrow-derived mast cells (BMMCs) were cultured for at least 3 weeks in the presence of IL-3.
- Staining: Cells were incubated with a phycoerythrin (PE)-conjugated anti-mouse TIM-2 antibody (clone RMT2-14) or a PE-conjugated isotype control antibody.
- Analysis: Stained cells were analyzed using a FACSCalibur flow cytometer and CellQuest software.

# Signaling Pathways and Experimental Workflows TIM-2 Signaling Pathway

The following diagram illustrates the known signaling pathway of TIM-2 in immune cells. Ligation of TIM-2 by its ligand, such as Sema4A, on antigen-presenting cells can lead to the recruitment of intracellular signaling molecules that ultimately modulate T cell and B cell responses. In Th2 cells, TIM-2 signaling is generally considered inhibitory, leading to a dampening of Th2-mediated immune responses. However, in B cells, engagement of TIM-2 by agonistic antibodies like RMT2-25 can enhance proliferation and antibody production.





Click to download full resolution via product page

Caption: A simplified diagram of the TIM-2 signaling pathway.

### **Experimental Workflow for In Vitro B Cell Stimulation**

The following diagram outlines the key steps in the in vitro B cell stimulation experiment described by Kawamoto et al. (2011) to assess the functional effects of anti-TIM-2 antibodies.



Click to download full resolution via product page

Caption: Experimental workflow for in vitro B cell stimulation assay.



To cite this document: BenchChem. [Comparative Performance of Anti-Mouse TIM-2
 Antibodies in Immunological Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363076#published-literature-citing-the-use-of-anti-mouse-tim-2-antibody-rmt2-29]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com